2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
CAS No.: 690960-80-6
Cat. No.: VC6642997
Molecular Formula: C21H18N4O4S3
Molecular Weight: 486.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690960-80-6 |
|---|---|
| Molecular Formula | C21H18N4O4S3 |
| Molecular Weight | 486.58 |
| IUPAC Name | 2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H18N4O4S3/c1-29-15-6-2-13(3-7-15)17-10-30-20-19(17)21(24-12-23-20)31-11-18(26)25-14-4-8-16(9-5-14)32(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28) |
| Standard InChI Key | BONYPYQORWJCKB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure comprises three key domains:
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Thieno[2,3-d]pyrimidine core: A bicyclic system merging thiophene and pyrimidine rings, known for enhancing metabolic stability and binding affinity .
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4-Methoxyphenyl substituent: Positioned at the 5-position of the thienopyrimidine, this group contributes electron-donating effects and steric bulk, potentially influencing target interactions .
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Sulfamoylphenyl acetamide side chain: Linked via a sulfanyl bridge, this moiety introduces hydrogen-bonding capabilities and sulfonamide bioactivity, commonly associated with enzyme inhibition .
The IUPAC name, 2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, reflects these components systematically. X-ray crystallography of related sulfonamide derivatives reveals planar aromatic systems with dihedral angles <10° between rings, suggesting conformational rigidity favorable for target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4S3 |
| Molecular Weight | 486.58 g/mol |
| CAS Number | 690960-80-6 |
| SMILES | COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
| Solubility | Not fully characterized |
Synthetic Pathways and Optimization
Thieno[2,3-d]pyrimidine Core Formation
Synthesis begins with the cyclocondensation of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (1) and formic acid under reflux, yielding 5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (2) (85% yield) . Chlorination using phosphorus oxychloride (POCl3) at 80°C produces 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (3), a critical intermediate for nucleophilic substitution .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Formic acid, reflux, 16–18 h | 85% |
| 2 | POCl3, 80°C, 2 h | 94% |
| 3 | KOtBu, THF, rt, 0.5 h | 90% |
Mechanistic Insights and Structure-Activity Relationships
Role of the 4-Methoxyphenyl Group
Electron-donating methoxy groups enhance lipid solubility and π-π stacking with aromatic residues in enzyme active sites . Comparative studies show that 4-methoxy substitution improves cytotoxicity over unsubstituted phenyl analogs (e.g., GI50: 0.8 µM vs. 5.2 µM in MCF7 cells) .
Impact of the Sulfanyl Acetamide Linker
The sulfanyl bridge increases conformational flexibility, allowing optimal positioning of the sulfamoyl group for hydrogen bonding. Replacement with methylene or oxygen bridges reduces antimicrobial efficacy by 4–8 fold, underscoring its importance .
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Anticancer GI50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Subject compound | Pending | Pending |
| 5-Phenylthieno[2,3-d]pyrimidine | 2.1 (HCT116) | 32 (S. aureus) |
| Trimethoxyphenyl derivative | 0.7 (MCF7) | 16 (E. coli) |
Data adapted from highlight the influence of substituents on potency. The subject compound’s dual sulfamoyl and methoxyphenyl groups position it as a candidate for multitarget therapies.
Future Research Directions
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In vitro profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.
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Target identification: Proteomic studies to map interactions with kinases or carbonic anhydrases.
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Derivatization: Introducing fluorine at the 4-methoxyphenyl group to enhance metabolic stability.
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